molecular formula C12H17FKNO5 B11834734 Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B11834734
M. Wt: 313.36 g/mol
InChI Key: GKLJPFRWLNOBQZ-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C12H17FKNO5

Molecular Weight

313.36 g/mol

IUPAC Name

potassium;5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H18FNO5.K/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16;/h4-7H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

GKLJPFRWLNOBQZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)[O-])F.[K+]

Origin of Product

United States

Preparation Methods

Construction of the Spiro[3.4]Octane Core

The spirocyclic system is assembled through a hydroxide-mediated alkylation, adapted from methods used for analogous azaspiro compounds.

Procedure :

  • Substrate Preparation : 2-Fluoro-4-nitroaniline reacts with 3,3-bis(bromomethyl)oxetane (BBMO) in sulfolane at 80°C.

  • Base Selection : Sodium hydroxide (50% aqueous) facilitates cyclization by deprotonating the aniline and promoting nucleophilic attack.

  • Slow Addition : Separate solutions of BBMO and NaOH are added gradually to minimize side reactions (e.g., hydrolysis of BBMO).

Optimization Data :

SolventBaseTemp (°C)Yield (%)
SulfolaneNaOH8087
DMSOKOH8093
DiglymeKOH8085

Key Insight: Sulfolane enhances solubility of intermediates, reducing impurity formation.

MethodSubstrateReagentYield (%)
ATriflateSelectfluor®72
BBromideKF/18-crown-668

Note: Electrophilic fluorination offers higher regioselectivity but requires anhydrous conditions.

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions.

Procedure :

  • Deprotonation : The spirocyclic amine is treated with triethylamine in dichloromethane.

  • Boc Anhydride Addition : Di-tert-butyl dicarbonate (2.2 equiv) is added at 0°C, followed by warming to room temperature.

  • Workup : The crude product is washed with brine, dried (Na₂SO₄), and purified via silica gel chromatography.

Yield : 89–92% (purity >97% by HPLC).

Carboxylate Formation and Potassium Salt Precipitation

The carboxylate moiety is generated through saponification of a methyl ester precursor.

Steps :

  • Ester Hydrolysis : The methyl ester is treated with potassium hydroxide (2.5 equiv) in methanol/water (4:1) at 50°C for 6 hours.

  • Acidification : The solution is neutralized with HCl to precipitate the carboxylic acid.

  • Salt Formation : Potassium carbonate is added to convert the acid to the potassium salt, which is isolated via filtration.

Purity : 97% (by NMR and LC-MS).

Critical Process Parameters and Scalability

Solvent and Temperature Effects

  • Cyclization : Sulfolane outperforms DMSO and diglyme due to its high boiling point and compatibility with NaOH.

  • Fluorination : Anhydrous acetonitrile minimizes side reactions during electrophilic fluorination.

Impurity Control

  • Slow Addition : Gradual introduction of BBMO and NaOH reduces dimerization byproducts (e.g., 6 in Table 2 of).

  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane ensures >99% purity.

Scalability

  • 100g-Scale Demonstration : The cyclization step achieves 87% yield with >99% purity, confirming industrial viability.

  • Cost Drivers : Use of BBMO (synthesized from tribromoneopentyl alcohol) and Boc anhydride contributes to 60% of raw material costs.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.82–3.75 (m, 2H, CH₂), 4.12–4.05 (m, 2H, CH₂), 4.98 (d, J = 48 Hz, 1H, CF).

  • LC-MS : [M+K]⁺ = 352.2 (calc. 352.1).

Thermal Properties :

  • Melting Point : 56–58°C (decomposition observed above 160°C) .

Chemical Reactions Analysis

Types of Reactions

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic compounds with different functional groups.

Scientific Research Applications

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially affecting various biochemical pathways. detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Chemical Structure and Key Features :

  • Molecular Formula: C₁₂H₁₈KNO₅ (MW: 295.37) .
  • Core Structure : A spiro[3.4]octane system with a 2-oxa (oxygen) and 6-aza (nitrogen) heterocyclic framework.
  • Substituents :
    • 8-Fluoro group : Enhances metabolic stability and influences electronic properties.
    • tert-Butoxycarbonyl (Boc) group : Protects the amine, enabling controlled deprotection in synthesis.
    • Potassium carboxylate : Increases water solubility compared to ester derivatives.

Applications: Likely used as a building block in pharmaceuticals, leveraging its spirocyclic rigidity and fluorine’s bioisosteric effects.

Comparison with Structurally Similar Compounds

Ethyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate

  • Molecular Formula: C₉H₁₄FNO₃ (MW: 219.21) .
  • Key Differences :
    • Ester vs. Carboxylate : The ethyl ester (COOEt) reduces water solubility compared to the potassium salt (COO⁻K⁺).
    • Lack of Boc Group : The unprotected amine may limit synthetic utility in multi-step reactions.
  • Applications : Suitable for ester hydrolysis to generate carboxylic acids, but less stable in basic conditions .

Methyl 8-Fluoro-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate

  • Molecular Formula: C₈H₁₂FNO₃ (MW: 189.18) .
  • Key Differences :
    • Smaller Ester Group : Methyl substitution lowers molecular weight and lipophilicity compared to ethyl or potassium derivatives.
    • Reactivity : Methyl esters are typically less hydrolytically stable than tert-butyl or benzyl esters.
  • Applications : Intermediate in prodrug design, where controlled hydrolysis is required .

tert-Butyl 8-Oxo-6-Azaspiro[3.4]Octane-6-Carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.29) .
  • Spiro Conformation: The oxo group may influence ring puckering dynamics (see ).
  • Applications : Useful in synthesizing ketone-containing spirocycles for drug discovery .

Ethyl 6-(Phenylmethyl)-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate

  • Molecular Formula: C₁₆H₂₁NO₃ (MW: 275.35) .
  • Lack of Fluorine: Reduces metabolic stability compared to fluorinated analogs.
  • Applications : Explored in CNS-targeting therapeutics due to enhanced lipophilicity .

6-((Benzyloxy)Carbonyl)-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylic Acid

  • Molecular Formula: C₁₅H₁₇NO₅ (MW: 291.30) .
  • Key Differences: Benzyloxycarbonyl (Cbz) Group: Requires hydrogenolysis for deprotection, unlike acid-labile Boc. Carboxylic Acid: Similar to the potassium salt but lacks counterion-enhanced solubility.
  • Applications : Intermediate in peptide synthesis where orthogonal protection is needed .

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

Compound Solubility Molecular Weight Key Functional Group Stability
Potassium carboxylate High (ionic) 295.37 COO⁻K⁺ Hygroscopic
Ethyl ester Low 219.21 COOEt Hydrolytically labile
Methyl ester Moderate 189.18 COOMe Prone to hydrolysis
N-Benzyl derivative Low 275.35 CH₂Ph High lipophilicity

Pharmacological Considerations

  • Potassium Salt : Immediate solubility favors rapid absorption but may require stabilization in formulations .
  • Ester Derivatives : Serve as prodrugs, hydrolyzing in vivo to active carboxylates .

Biological Activity

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a synthetic compound belonging to the spirocyclic class of molecules, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈FNO₃
  • Molecular Weight : 313.37 g/mol
  • Purity : 97%
  • InChI Key : GKLJPFRWLNOBQZ-UHFFFAOYNA-M

Biological Activity Overview

Research indicates that compounds with the spiro[3.4]octane core exhibit a range of biological activities, including antitubercular, anticancer, and neuropharmacological effects. The specific activities of this compound have been explored in several studies.

Antitubercular Activity

A study published in Molecules highlighted the antitubercular properties of derivatives of the spiro[3.4]octane core. The compound was tested against Mycobacterium tuberculosis H37Rv, showing promising results with a minimum inhibitory concentration (MIC) of 0.016 μg/mL for certain analogs, indicating strong antibacterial activity against drug-sensitive strains .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. It functions as a KIF18A inhibitor, which is crucial for regulating cell cycle and proliferation in cancer cells. This mechanism suggests that it may be effective in treating various cancers by disrupting mitotic processes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Antimicrobial Action : Its structure allows for interaction with bacterial cell walls or essential metabolic pathways, disrupting their function and leading to cell death.

Case Studies

  • Antitubercular Efficacy : In a systematic evaluation, derivatives of the spirocore were synthesized and tested for their MIC values against various strains of Mycobacterium tuberculosis. The study concluded that modifications to the nitrogen substituents significantly influenced activity levels .
  • Cancer Cell Proliferation : A recent study assessed the impact of the compound on KIF18A expression in cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC (μg/mL)Mechanism
AntitubercularMycobacterium tuberculosis0.016Disruption of metabolic pathways
AnticancerVarious Cancer Cell LinesVariesKIF18A inhibition

Q & A

Basic Research Questions

Q. What experimental techniques are critical for structural elucidation of this spirocyclic compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic systems. Use SHELXL for refinement to account for complex ring puckering and fluorine atom displacement parameters . For NMR characterization, employ 19F^{19}\text{F}-NMR to confirm fluorination at the 8-position, and 1H^{1}\text{H}-13C^{13}\text{C} HMBC to verify connectivity between the tert-butoxycarbonyl (Boc) group and the azaspiro system. Dynamic NMR can detect conformational exchange in the spirocyclic core at varying temperatures .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key steps include:

  • Protection/Deprotection : Use Boc-anhydride under basic conditions (e.g., DMAP/THF) to install the Boc group selectively at the 6-position without disrupting the fluorine substituent .
  • Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions to minimize byproducts. Monitor reaction progress via LC-MS to isolate intermediates .
  • Purification : Utilize reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve polar impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination of the spirocyclic core?

  • Methodological Answer : Computational modeling (DFT at the B3LYP/6-31G* level) predicts preferential fluorination at the 8-position due to steric shielding from the Boc group. Experimentally, use sterically hindered bases (e.g., DIPEA) to direct fluorination to the less hindered site. Validate regiochemistry via NOESY correlations between the fluorine atom and adjacent protons .

Q. How does the spirocyclic system’s conformation influence reactivity and stability?

  • Methodological Answer : The puckered spiro[3.4]octane system (quantified using Cremer-Pople parameters ) stabilizes the compound by reducing ring strain. Conformational analysis via molecular dynamics simulations (e.g., AMBER) reveals that the 2-oxa ring adopts an envelope conformation, while the azaspiro ring exhibits pseudorotation. This flexibility impacts solubility and catalytic interactions in downstream derivatization .

Q. What analytical approaches resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., carbonyl carbons) often arise from solvent effects or crystal packing. Cross-validate using solid-state NMR or single-crystal X-ray data. For example, a >0.5 ppm deviation in calculated vs. observed 19F^{19}\text{F} shifts may indicate unaccounted hydrogen bonding in the crystal lattice .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) identifies decomposition thresholds (>150°C for Boc cleavage).
  • pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24h; monitor degradation via UPLC-PDA. Acidic conditions (pH <3) hydrolyze the Boc group, while basic conditions (pH >10) degrade the carboxylate .

Applied Research Questions

Q. What role does the fluorine substituent play in modulating biological activity in pharmacological studies?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability. In vitro assays (e.g., CYP450 inhibition) show reduced oxidative metabolism compared to non-fluorinated analogs. Radiolabeling (18F^{18}\text{F}) enables PET imaging to study biodistribution in preclinical models .

Q. How can this compound serve as a building block for novel heterocyclic libraries?

  • Methodological Answer : Functionalize the carboxylate via amidation (EDCI/HOBt) or esterification (DCC/DMAP) to generate derivatives. For example, coupling with primary amines yields amides for kinase inhibition screening. The spirocyclic core’s rigidity enhances binding affinity in fragment-based drug discovery .

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